molecular formula C19H15ClN4O3 B2803114 (E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate CAS No. 403650-08-8

(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B2803114
CAS No.: 403650-08-8
M. Wt: 382.8
InChI Key: UZSWWTNZCARJAT-SRZZPIQSSA-N
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Description

(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a useful research compound. Its molecular formula is C19H15ClN4O3 and its molecular weight is 382.8. The purity is usually 95%.
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Biological Activity

(E)-methyl 4-((2-(3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H18ClN5O3\text{C}_{19}\text{H}_{18}\text{ClN}_{5}\text{O}_{3}

Key Properties:

  • Molecular Weight: 397.83 g/mol
  • Density: Approximately 1.36 g/cm³ (predicted) .
  • pKa: 8.87 ± 0.46 (predicted) .

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antibacterial properties. A study highlighted that certain pyrazole derivatives showed strong bactericidal effects against various bacterial strains, including those forming biofilms. The mechanisms involved include disruption of biofilm formation and inhibition of quorum sensing (QS) pathways, which are critical for bacterial communication and virulence .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Bacterial StrainMechanism
3a15E. coliBiofilm disruption
5a10S. aureusQS inhibition
620P. aeruginosaBactericidal

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented, with several studies indicating their efficacy in reducing inflammation markers. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in inflammatory responses .

Case Study:
In a controlled experiment, a derivative of the compound was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, suggesting a promising avenue for therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12Apoptosis induction
HeLa (cervical cancer)15Cell cycle arrest
A549 (lung cancer)10Inhibition of proliferation

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound interacts effectively with enzymes involved in inflammation and cancer progression, providing a theoretical basis for its biological activities .

Properties

IUPAC Name

methyl 4-[(E)-[[3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-27-19(26)13-8-6-12(7-9-13)11-21-24-18(25)17-10-16(22-23-17)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSWWTNZCARJAT-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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